molecular formula C11H12Cl2N2 B14552254 N'-(1-chloro-2-phenylethenyl)-N,N-dimethylcarbamimidoyl chloride CAS No. 61769-97-9

N'-(1-chloro-2-phenylethenyl)-N,N-dimethylcarbamimidoyl chloride

Cat. No.: B14552254
CAS No.: 61769-97-9
M. Wt: 243.13 g/mol
InChI Key: DYMLGMILDLUMTN-UHFFFAOYSA-N
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Description

N’-(1-chloro-2-phenylethenyl)-N,N-dimethylcarbamimidoyl chloride is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of a chloro-substituted phenylethenyl group attached to a dimethylcarbamimidoyl chloride moiety. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-chloro-2-phenylethenyl)-N,N-dimethylcarbamimidoyl chloride typically involves the reaction of 1-chloro-2-phenylethene with N,N-dimethylcarbamimidoyl chloride under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N’-(1-chloro-2-phenylethenyl)-N,N-dimethylcarbamimidoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.

    Addition Reactions: The double bond in the phenylethenyl group can participate in addition reactions.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation reactions may produce oxidized forms of the compound.

Scientific Research Applications

N’-(1-chloro-2-phenylethenyl)-N,N-dimethylcarbamimidoyl chloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(1-chloro-2-phenylethenyl)-N,N-dimethylcarbamimidoyl chloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N’-(1-chloro-2-phenylethenyl)-N,N-dimethylcarbamimidoyl chloride include:

  • Benzene, 1-(1-chloro-2-phenylethenyl)-4-methoxy-
  • 2-[(E)-1-chloro-2-phenylethenyl]-N,N-dimethyl-1H-1,3-benzodiazole-5-sulfonamide

Uniqueness

N’-(1-chloro-2-phenylethenyl)-N,N-dimethylcarbamimidoyl chloride is unique due to its specific structural features and reactivity. Its chloro-substituted phenylethenyl group and dimethylcarbamimidoyl chloride moiety confer distinct chemical properties that differentiate it from other similar compounds.

Properties

CAS No.

61769-97-9

Molecular Formula

C11H12Cl2N2

Molecular Weight

243.13 g/mol

IUPAC Name

N'-(1-chloro-2-phenylethenyl)-N,N-dimethylcarbamimidoyl chloride

InChI

InChI=1S/C11H12Cl2N2/c1-15(2)11(13)14-10(12)8-9-6-4-3-5-7-9/h3-8H,1-2H3

InChI Key

DYMLGMILDLUMTN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=NC(=CC1=CC=CC=C1)Cl)Cl

Origin of Product

United States

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